molecular formula C11H12O3 B8303769 3-(2,4-dimethoxyphenyl)prop-2-enal

3-(2,4-dimethoxyphenyl)prop-2-enal

Cat. No. B8303769
M. Wt: 192.21 g/mol
InChI Key: NIXBWPAGYLGLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05977144

Procedure details

To a cooled solution (-78° C.) of lithium diisopropylamide in 8 mL of tetrahydrofuran was added acetaldehyde N-tert-butylimine (0.4 mL, 3.0 mmol) and the mixture was stirred for 30 minutes. Diethyl chlorophosphate (518 mg, 3.0 mmol) was added and the solution was stirred at -78° C. for 2 hours, allowed to warm to -10° C. over a period of 3 hours, and recooled to -78° C. 2,4-dimethoxybenzaldehyde (232 mg, 2.0 mmol) was added to the yellow solution and the mixture was stirred for 30 minutes and allowed to warm to ambient temperature overnight. The mixture was then treated with oxalic acid (6 mmol in 20 mL of water) and then 20 mL of benzene was added. The two phase system was stirred overnight at room temperature and the layers separated. The aqueous layer was extracted with ether and the organic layers were combined and washed successively with 5% oxalic acid, 15% sodium bicarbonate, and brine. Drying (potassium carbonate) and concentration of the organic phase followed by purification of the residue (distillation or preparative TLC, silica gel, 30 ethyl acetate-hexane) gave 261 mg of 2,4-dimethoxycinnamaldehyde (yield 68%). ##STR18##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step Two
Quantity
232 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].C(N=CC)(C)(C)C.P(Cl)(OCC)([O:18][CH2:19][CH3:20])=O.[CH3:25][O:26][C:27]1[CH:34]=[C:33]([O:35][CH3:36])[CH:32]=[CH:31][C:28]=1[CH:29]=O.C(O)(=O)C(O)=O>O1CCCC1.C1C=CC=CC=1>[CH3:25][O:26][C:27]1[CH:34]=[C:33]([O:35][CH3:36])[CH:32]=[CH:31][C:28]=1[CH:29]=[CH:20][CH:19]=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)(C)(C)N=CC
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
518 mg
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl
Step Three
Name
Quantity
232 mg
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at -78° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
recooled to -78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The two phase system was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
WASH
Type
WASH
Details
washed successively with 5% oxalic acid, 15% sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying (potassium carbonate) and concentration of the organic phase
DISTILLATION
Type
DISTILLATION
Details
followed by purification of the residue (distillation or preparative TLC, silica gel, 30 ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=CC=O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 261 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.